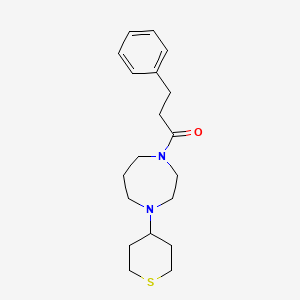
1-(2-chlorobenzyl)-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-chlorobenzyl)-1H-indole-5-carbonitrile” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds, a chlorobenzyl group, and a carbonitrile group .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reactants present. Benzyl chlorides, such as 2-chlorobenzyl chloride, are known to be reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, 2-chlorobenzyl chloride is a colorless to slightly yellow liquid with a pungent, aromatic odor .Scientific Research Applications
Nucleophilic Reactivities and Synthesis Techniques
The exploration of nucleophilic reactivities of indoles, including derivatives similar to 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile, showcases the kinetic coupling of indoles with a range of electrophiles. This foundational study characterizes the nucleophilicity of indoles, offering insights into their reactions with superelectrophilic heteroaromatics. It underpins a range of synthesis techniques, contributing to the broader understanding of indole chemistry (Lakhdar et al., 2006).
Advancements in Domino Cyclization
Indole derivatives engage in DBU-catalyzed microwave-assisted cyclizations, leading to the formation of 1-alkoxypyrazino[1,2-a]indoles. This method, applicable across various indoles and alcohols, advances the synthesis of complex indole-based structures through a sequence of alkyne-allene rearrangement and nucleophilic cyclization (Festa et al., 2018).
Regio-selective Synthesis Approaches
A novel strategy for synthesizing benzo[a]carbazoles through Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds highlights the regio-selective capabilities of indole derivatives. This approach utilizes the NH unit of indole as a directing group, showcasing the potential for creating highly specific indole-based structures with significant atom-efficiency (Li et al., 2017).
Potential Biomedical Applications
Research into the synthesis and evaluation of azafluorene derivatives, including indole-containing compounds, against SARS-CoV-2 RdRp, demonstrates the potential of indole derivatives in biomedical applications. This investigation provides a foundation for developing novel therapeutics targeting viral replication mechanisms (Venkateshan et al., 2020).
Chemical Transformations and Environmental Applications
The study of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, including their synthesis and application as corrosion inhibitors, exemplifies the environmental applications of indole derivatives. Through both experimental and theoretical analyses, these compounds show high efficacy in protecting mild steel in corrosive environments, highlighting the versatility of indole-based compounds in industrial applications (Gupta et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-4-2-1-3-14(15)11-19-8-7-13-9-12(10-18)5-6-16(13)19/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLDFLMCHHDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

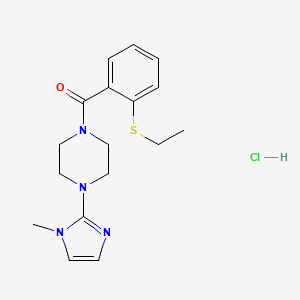


![N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2682441.png)


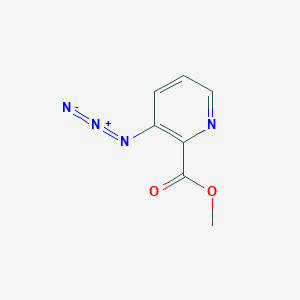
![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)
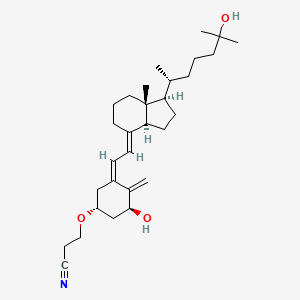
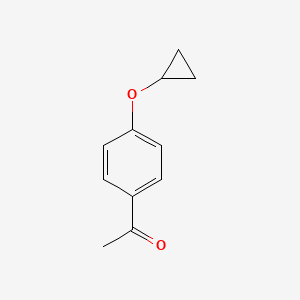
![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)
![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)
